propargyl-PEG5-Acid

Catalog No.
S540347
CAS No.
1245823-51-1
M.F
C14H24O7
M. Wt
304.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propargyl-PEG5-Acid

CAS Number

1245823-51-1

Product Name

propargyl-PEG5-Acid

IUPAC Name

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C14H24O7

Molecular Weight

304.34

InChI

InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16)

InChI Key

GWIACWQVTBMVEI-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG5-acid, Propyne-PEG4-CH2CH2COOH

Description

The exact mass of the compound propargyl-PEG5-Acid is 304.1522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Propargyl Group

    This terminal group features a carbon-carbon triple bond, which can participate in a specific type of reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as Click Chemistry []. Click Chemistry is a valuable tool for researchers due to its high yield, biocompatibility, and selectivity [].

  • Carboxylic Acid Group

    This functional group allows Propargyl-PEG5-Acid to react with primary amines to form amide bonds. Amide bond formation often requires the presence of activators like EDC or DCC [].

These properties make Propargyl-PEG5-Acid a versatile linker molecule used in various scientific research applications:

  • Bioconjugation

    Propargyl-PEG5-Acid can be used to covalently attach biomolecules (molecules of biological origin) with azide functionalities to other molecules containing primary amines. This technique allows researchers to create novel bioconjugates with tailored properties for applications in drug delivery, diagnostics, and biomaterials [, ].

  • Protein Modification

    The ability of Propargyl-PEG5-Acid to participate in Click Chemistry makes it useful for targeted protein modifications. Researchers can attach probes or labels containing azide groups to specific sites on proteins using Propargyl-PEG5-Acid as a linker. This technique allows for the study of protein function, interactions, and localization within cells [].

  • PEGylation

    The presence of the PEG (Polyethylene Glycol) spacer unit in Propargyl-PEG5-Acid enhances the solubility of the attached biomolecules in aqueous environments. This is crucial for in vivo (within a living organism) applications, as it improves the circulation time and reduces the immunogenicity (the ability to trigger an immune response) of the bioconjugate.

Propargyl-PEG5-Acid is a specialized chemical compound that belongs to the class of polyethylene glycol derivatives. It features a propargyl group (-C≡CH) at one end and a carboxylic acid functional group (-COOH) at the other end, connected by a five-unit polyethylene glycol chain. This unique structure allows for significant versatility in chemical reactivity and biological applications. The propargyl group enables participation in click chemistry reactions, particularly with azide-functionalized molecules, while the carboxylic acid group provides sites for further chemical modifications, such as amide and ester bond formation .

Propargyl-PEG5-Acid doesn't have a direct mechanism of action in biological systems. Its primary function is to serve as a linker molecule for bioconjugation. By covalently attaching various biomolecules, it can create new entities with combined functionalities.

  • Wear personal protective equipment like gloves and eye protection to avoid skin and eye contact.
  • Follow safe laboratory practices for handling potentially hazardous chemicals.

  • Click Chemistry: The terminal propargyl group can react with azides through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal in bioconjugation applications, allowing for the attachment of biomolecules and drugs .
  • Amide Bond Formation: The carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the conjugation of peptides or proteins .
  • Ester Bond Formation: It can also react with alcohols to create ester bonds, which can be useful in various polymeric drug delivery systems .

Propargyl-PEG5-Acid exhibits significant biological activity due to its ability to form stable covalent bonds with biomolecules. Its unique structure enhances solubility and biocompatibility, making it suitable for drug delivery systems. The negatively charged carboxylic acid group at physiological pH enables electrostatic interactions that can enhance targeting capabilities in therapeutic applications . Additionally, its role in click chemistry allows for precise bioconjugation, improving the efficacy of targeted therapies while minimizing off-target effects.

The synthesis of Propargyl-PEG5-Acid typically involves the following steps:

  • Synthesis of Polyethylene Glycol Backbone: The initial step involves synthesizing a polyethylene glycol chain of the desired length (five units in this case).
  • Introduction of Propargyl Group: The propargyl group is introduced at one terminal end of the polyethylene glycol chain through appropriate coupling reactions.
  • Carboxylic Acid Functionalization: The other terminal end is modified to introduce the carboxylic acid group, often through oxidation or direct functionalization methods .

These steps ensure that the final product retains both functional groups necessary for its intended applications.

Propargyl-PEG5-Acid has a wide range of applications:

  • Drug Delivery Systems: It is extensively used in developing polymeric micelles, liposomes, and nanoparticles that enhance drug solubility and bioavailability .
  • Bioconjugation: The compound serves as a linker in creating targeted drug delivery systems by conjugating therapeutic agents to specific targets using click chemistry .
  • Diagnostics: Its ability to form stable linkages makes it useful in diagnostic applications where biomolecule attachment is required .

Studies on Propargyl-PEG5-Acid have shown that it interacts favorably with various biomolecules. For instance, its ability to form stable amide bonds with primary amines has been well-documented, allowing for effective conjugation strategies in protein labeling and drug delivery systems . Moreover, its participation in click chemistry facilitates the incorporation of diverse functionalities into therapeutic agents, enhancing their targeting and efficacy profiles.

Several compounds share structural similarities with Propargyl-PEG5-Acid, each offering unique properties:

Compound NameKey FeaturesUnique Aspects
Propargyl-PEG4-AcidFour-unit PEG chain; similar reactivityShorter linker may affect solubility and flexibility
Propargyl-PEG6-AcidSix-unit PEG chain; enhanced solubilityLonger linker could improve drug circulation time
Propargyl-PEG5-AmineAmine functional group instead of acidUseful for different types of conjugation reactions
Propargyl-PEG5-AzideAzide functional group; ideal for click chemistryEnables different types of bioconjugation
Propargyl-PEG5-AlcoholAlcohol functional group; forms estersSuitable for different types of polymeric systems

Propargyl-PEG5-Acid stands out due to its balance between reactivity and biocompatibility, making it particularly advantageous for targeted drug delivery applications compared to its counterparts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.9

Exact Mass

304.1522

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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